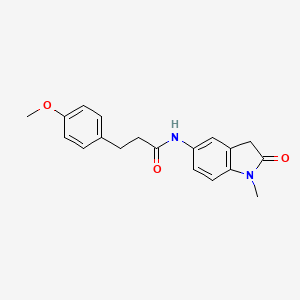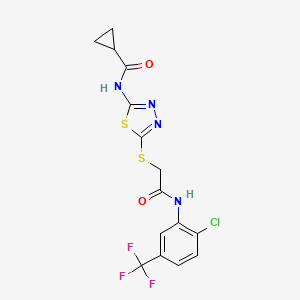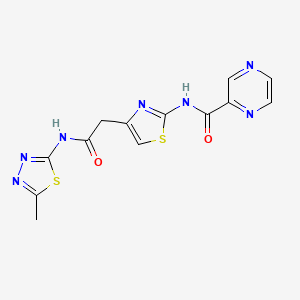![molecular formula C18H17FN4OS B2429452 2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide CAS No. 2034467-90-6](/img/structure/B2429452.png)
2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a sulfanyl group, a pyrazolyl group, and a pyridinyl group. These groups are common in many pharmaceuticals and agrochemicals due to their diverse chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorophenyl, sulfanyl, pyrazolyl, and pyridinyl groups. Each of these groups can participate in different types of chemical reactions .Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
- Researchers have synthesized pyrazole-acetamide derivatives, which include structures similar to 2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide. These derivatives were used to create Co(II) and Cu(II) coordination complexes. The study revealed that these complexes exhibit significant antioxidant activity, as determined by various in vitro assays such as DPPH, ABTS, and FRAP tests (Chkirate et al., 2019).
Anticancer Activity
- Sulfonamide derivatives, structurally related to the compound , have been studied for their cytotoxic activity against cancer cell lines, including breast and colon cancer. One of these compounds showed significant potency against breast cancer cell lines (Ghorab et al., 2015).
Anti-Lung Cancer Activity
- A study on fluoro substituted benzo[b]pyran derivatives, structurally related to 2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide, demonstrated anti-lung cancer activity. The compounds were tested against human cancer cell lines and showed anticancer activity at low concentrations compared to a reference drug (Hammam et al., 2005).
Antimicrobial Screening
- Acetamide derivatives, including those structurally similar to the compound , were synthesized and evaluated for their antimicrobial properties. They exhibited significant antibacterial, antifungal, and anti-tuberculosis activities (MahyavanshiJyotindra et al., 2011).
Antiviral Applications
- A study focused on the molecular structure, NBO analysis, and spectroscopic properties of a novel anti-COVID-19 molecule structurally related to the compound . It demonstrated potential antiviral potency against SARS-CoV-2 protein, based on molecular docking studies (Mary et al., 2020).
Synthesis and Fluorogenic Applications
- Research on the synthesis of 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones, derived from similar acetamide compounds, suggests potential use as fluorogenic dyes. These compounds exhibited significant bathochromic shifts in their absorption and emission maxima (Zaitseva et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to target tyrosine kinases found in receptors such as ‘kit’ and pdgfrα . These receptors are often abnormal (mutated) and overactive in certain cells, causing them to multiply uncontrollably .
Mode of Action
The compound likely interacts with its targets by binding to them, thereby inhibiting their activity. This is a common mode of action for many drugs that target tyrosine kinases . The binding of the compound to its targets could result in changes to the cellular processes controlled by these targets.
Biochemical Pathways
Similar compounds have been found to affect the ras/raf/mek/erk signaling cascade , which is a crucial pathway in cell division and growth. By inhibiting this pathway, the compound could potentially slow down or stop the growth of certain cells.
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound might also be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized, and then excreted.
Result of Action
The molecular and cellular effects of the compound’s action would likely depend on the specific cells and targets it interacts with. If the compound does indeed inhibit tyrosine kinases, it could potentially stop or slow down the growth of certain cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-23-11-14(10-22-23)17-8-13(6-7-20-17)9-21-18(24)12-25-16-4-2-15(19)3-5-16/h2-8,10-11H,9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHJWFYEIPIHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

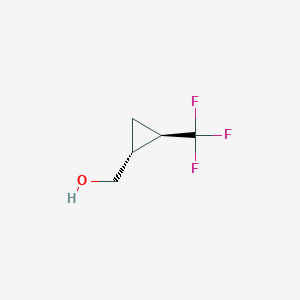
![1-(3,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2429370.png)
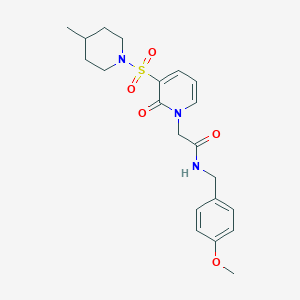
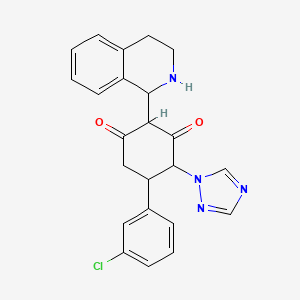

![3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate](/img/structure/B2429375.png)
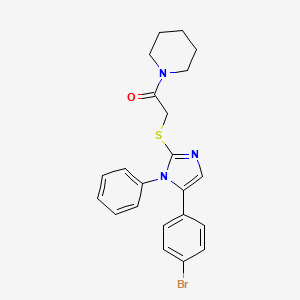
![Ethyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2429378.png)
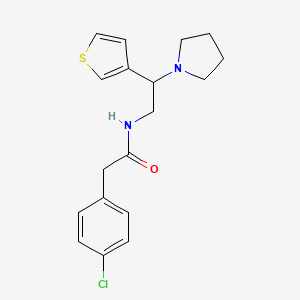
![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2429383.png)

